Tungsten trioxide

Catalog No.
S598134
CAS No.
1314-35-8
M.F
WO3
O3W
M. Wt
231.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten trioxide

CAS Number

1314-35-8

Product Name

Tungsten trioxide

IUPAC Name

trioxotungsten

Molecular Formula

WO3
O3W

Molecular Weight

231.8 g/mol

InChI

InChI=1S/3O.W

InChI Key

ZNOKGRXACCSDPY-UHFFFAOYSA-N

SMILES

O=[W](=O)=O

solubility

Insol in water; sol in caustic alkalies; very slightly sol in acids
SLIGHTLY SOL IN HYDROFLUORIC ACID

Synonyms

C.I. 77901; Ditungsten Hexaoxide; FI-WO 3; Renecat; Tritungsten Nonaoxide; Tungsten Oxide; Tungsten Oxide (W2O6); Tungsten Oxide (W3O9); Tungsten Oxide (W4O12); Tungsten Trioxide; Tungsten Trioxide (WO3); Tungsten(VI) Oxide; Tungstic Anhydride; Tungs

Canonical SMILES

O=[W](=O)=O

The exact mass of the compound Tungsten trioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in caustic alkalies; very slightly sol in acidsslightly sol in hydrofluoric acid. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tungsten trioxide (WO3, CAS: 1314-35-8) is a highly versatile n-type semiconductor and a critical transition metal oxide utilized across advanced materials synthesis and optoelectronics. Characterized by a narrow bandgap of approximately 2.6–2.8 eV, it exhibits intrinsic visible-light absorption, making it an essential material for photoelectrocatalysis and smart window technologies. In industrial procurement, WO3 serves as the definitive high-purity precursor for the production of tungsten metal powders and tungsten carbide (WC), offering a direct reduction pathway that bypasses the volatile decomposition phases associated with upstream hydrated salts. Its unique structural framework allows for highly reversible proton and lithium-ion intercalation, establishing it as the primary cathodic electrochromic material for dynamic light modulation and low-temperature gas sensing applications [1].

Substituting tungsten trioxide with broader-class metal oxides or upstream precursors fundamentally compromises process control and device performance. In metallurgical workflows, attempting to use ammonium paratungstate (APT) instead of calcined WO3 introduces significant ammonia and water vapor off-gassing during thermal reduction, which disrupts the control of tungsten powder morphology and increases furnace exhaust management costs [1]. In optoelectronic and catalytic applications, generic substitutes like titanium dioxide (TiO2) or tin dioxide (SnO2) fail due to their wide bandgaps (>3.0 eV) and high thermal activation barriers, rendering them inactive under visible light and requiring substantially higher operating temperatures for gas sensitivity. Consequently, procuring exact-grade WO3 is mandatory for processes requiring visible-spectrum reactivity, low-temperature molecular adsorption, or zero-emission reduction to pure tungsten [2].

Direct Metallurgical Reduction Efficiency

When synthesizing tungsten powder, utilizing WO3 directly instead of ammonium paratungstate (APT) fundamentally alters the thermal reduction profile. APT undergoes thermal decomposition prior to reduction, releasing significant volumes of ammonia and water vapor, whereas WO3 enables a direct solid-state reduction pathway without volatile emissions [1].

Evidence DimensionVolatile off-gassing during thermal reduction to W powder
Target Compound Data0% NH3/H2O emissions (direct solid-state reduction)
Comparator Or BaselineAmmonium Paratungstate (APT) releases ~11% of its mass as NH3 and H2O vapor at 600 °C
Quantified DifferenceEliminates 100% of precursor-derived volatile emissions during the reduction phase.
ConditionsHydrogen reduction furnace at 600–800 °C

Procuring WO3 directly streamlines metallurgical processing by removing the calcination step, ensuring tighter control over tungsten carbide particle size and eliminating toxic exhaust management.

Visible-Light Photoelectrochemical Activation

For photoelectrochemical applications, WO3 provides a critical optical advantage over standard titanium dioxide (TiO2) due to its narrower electronic bandgap. While TiO2 is restricted to ultraviolet absorption, WO3 actively absorbs photons in the visible spectrum, generating substantial photocurrents under standard solar illumination [1].

Evidence DimensionOptical bandgap and light absorption range
Target Compound DataBandgap ~2.6–2.8 eV (absorbs visible light up to ~480 nm)
Comparator Or BaselineTitanium Dioxide (TiO2) with a bandgap of ~3.2 eV (restricted to UV light ≤ 400 nm)
Quantified DifferenceShifts the absorption edge by ~80 nm into the visible spectrum, enabling visible-light-driven catalysis.
ConditionsPhotoelectrochemical water splitting under AM 1.5G or visible light illumination

For photocatalytic and water-splitting applications, WO3 eliminates the need for UV light sources, enabling efficient operation under standard solar or ambient visible illumination.

Low-Temperature Gas Sensor Operation

In conductometric gas sensing, WO3 demonstrates superior low-temperature reactivity toward nitrogen dioxide (NO2) compared to benchmark tin dioxide (SnO2). WO3 achieves its maximum sensor response at significantly lower thermal activation energies, reducing the heating requirements for the sensor substrate [1].

Evidence DimensionOptimal operating temperature for peak NO2 sensitivity
Target Compound DataPeak response achieved at 120–150 °C
Comparator Or BaselineTin Dioxide (SnO2) requires >250 °C for maximum sensitivity
Quantified DifferenceReduces the thermal activation requirement by 100–130 °C.
ConditionsConductometric NO2 gas sensing at 10 ppm concentration

Lower operating temperatures drastically reduce the power consumption of gas sensors, making WO3 the preferred sensing material for battery-powered and wearable IoT devices.

Cathodic Electrochromic Efficiency

WO3 is the definitive cathodic electrochromic material, offering superior coloration efficiency and cyclic stability compared to alternatives like molybdenum trioxide (MoO3). In acidic aqueous electrolytes, WO3 maintains robust structural integrity during repeated proton insertion and extraction, whereas MoO3 is prone to dissolution and rapid performance degradation [1].

Evidence DimensionColoration efficiency and cyclic stability in acidic media
Target Compound DataHigh coloration efficiency (~70–75 cm2/C) with excellent long-term stability
Comparator Or BaselineMolybdenum Trioxide (MoO3) exhibits lower intrinsic stability in aqueous acidic electrolytes and faster degradation
Quantified DifferenceProvides superior optical contrast per unit charge and exponentially longer device lifespans in standard architectures.
ConditionsProton-insertion electrochromic cycling in acidic aqueous electrolytes

Buyers developing electrochromic smart windows must select WO3 to guarantee commercial-grade cyclic durability and rapid optical modulation without degradation.

High-Purity Tungsten Carbide (WC) Manufacturing

Directly utilizing WO3 as a precursor avoids the volatile off-gassing of APT, enabling precise control over the reduction kinetics required to produce ultra-fine, low-porosity tungsten powders for hard metal tooling [1].

Visible-Light Photoelectrocatalytic Water Splitting

Due to its narrow 2.6 eV bandgap, WO3 is integrated into photoanodes to drive oxygen evolution reactions under visible solar irradiation, outperforming UV-limited TiO2 systems [2].

Low-Power Wearable Gas Sensors

WO3 is the material of choice for detecting trace NO2 in environmental monitoring devices, as its low thermal activation threshold (120–150 °C) extends the battery life of IoT and wearable sensors [3].

Electrochromic Smart Windows

Leveraged for its high coloration efficiency and robust stability in acidic electrolytes, WO3 is deposited as the primary cathodic layer in dynamic architectural glass and automotive anti-glare mirrors [4].

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, OtherSolid; OtherSolid; PelletsLargeCrystals

Color/Form

Canary yellow, heavy powder; dark orange when heated, regaining the original color on cooling
Yellow, rhombic crystals, or yellow-orange powde

Density

7.2

Melting Point

1472 °C

GHS Hazard Statements

Aggregated GHS information provided by 701 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 233 of 701 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 468 of 701 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1314-35-8

Wikipedia

Tungsten(VI) oxide

Biological Half Life

THE METABOLISM OF TUNGSTIC OXIDE FOLLOWING INHALATION HAS BEEN DETERMINED IN DOGS BY THE USE OF RADIOLABELED (181)WO3. AFTER INHALATION OF (181)WO3 MIST OF 98 UCI/ML SPECIFIC ACTIVITY FOR 6 HR, 1.9 TO 8.0 UCI WAS DEPOSITED IN THE RESP TRACT, 60% OF WHICH WAS IN THE LOWER PART OF THE TRACT. ...ABOUT 69% OF THE ACTIVITY WAS LOST, WITH A BIOLOGIC T/2 OF 4 HR, NEXT 23% WITH T/2 OF 20 HR, 4.6% MORE WITH T/2 OF 6.3 DAYS, & 3% WITH T/2 OF 100 DAYS.
/IN DOGS FOLLOWING INHALATION OF (181)WO3 98 UCI/ML SPECIFIC ACTIVITY FOR 6 HR/ MEASUREMENTS MADE ON THE LOWER HALF OF THE BODY SHOWED...94% HAD A T/2 OF 9 HR & 4.1% A T/2 OF 6.3 DAYS, WITH THE REMAINING 1.6% OF THE RADIOACTIVITY WITH A T/2 OF 139 DAYS. RADIOACTIVITY WAS LOST RAPIDLY FROM THE BLOOD. ...THE LUNGS & KIDNEYS RETAINED MAXIMAL RADIOACTIVITY; OTHER TISSUES CONTAINED ONLY ABOUT 10% AS MUCH AS THESE ORGANS. IN TERMS OF TOTAL BODY BURDEN OF RADIOACTIVITY, MOST WAS FOUND IN THE SKELETON (37%), LUNGS (31%), KIDNEYS (15%), LIVER (9.7%), & SKELETAL MUSCLE (5.7%).
INHALED TUNGSTIC OXIDE IN DOGS REMOVED WITH BIOL T/2 OF LITTLE LESS THAN 9 HR FOR 94% OF ACTIVITY IN VISCERAL AREA WITH LONGEST T/2 OF 139 DAYS FOR 1.6% ACTIVITY.

Methods of Manufacturing

Prepn from sodium tungstate: Hein, Herzog, in Handbook of Preparative Inorganic Chemistry vol 2, G Brauer, ed (Academic Press, New York, 2nd ed, 1965) pp. 1423-1424.
Scheelite ore is treated with hydrochloric acid and the resulting product dissolved out with ammonia. The complex ammonium tungstate can then be ignited to tungstic oxide.
Tungsten ore concentrates + sodium carbonate (ore roasting/water leaching/calcination); ammonium paratungstate (calcination)

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Primary metal manufacturing
Services
Transportation equipment manufacturing
Utilities
Tungsten oxide (WO3): ACTIVE
TUNGSTEN TRIOXIDE-TITANIUM DIOXIDE CATALYST USED FOR THE REDUCTION OF NITROGEN OXIDES IN FLUE GAS TREATMENT.
AS CATALYST. NITROGEN OXIDES PRESENT IN EXHAUSTS OR IN INDUSTRIAL WASTE GASES ARE REDUCED BY PASSAGE OVER A CATALYST MASS CONTAINING IRON & TUNGSTEN OXIDES IN THE ATOMIC RATIO IRON:TUNGSTEN OF 1.0:0.005-0.8.
X-RAY CONTRAST MEDIA COMPRISE 10-50% TANTALUM, HAFNIUM, TUNGSTEN, ONE OF THEIR PURE OXIDES OR INSOL SALTS, OR A PARTIALLY PURIFIED ORE CONTAINING GREATER THAN OR EQUAL TO 1 OF THESE SUBSTANCES, & A VISCOUS LIQ CARRIER. THESE COMPOSITIONS CAN BE PREPD EASILY WITHOUT SPECIALIZED APPARATUS, SHOW A HIGH AFFINITY FOR X-RAY, & CAN BE USED WITH CONVENTIONAL X-RAY APPARATUS.

Analytic Laboratory Methods

NIOSH Method 7074. Determination of Tungsten by Flame Atomic Absorption. This method is applicable to air samples. Detection limit = 0.100 mg/cu m (insoluble). Detection limit = 0.050 mg/cu m (soluble).
PHOTOMETRIC METHOD FOR DETERMINING TUNGSTEN & ITS COMPD IN AIR.
ANALYTE: TUNGSTEN; MATRIX: AIR; RANGE: 5-2000 UG/CU M; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ICP-AES ANALYSIS. /TUNGSTEN/
ANALYTE: SOLUBLE & INSOLUBLE PARTICULATE TUNGSTEN & COMPOUNDS (AS W); MATRIX: AIR; RANGE: 0.14 TO 6.8 MG/CU M FOR SOL TUNGSTEN; 0.35 TO 17.4 MG/CU M FOR INSOL TUNGSTEN (FOR A 0.72 CU M SAMPLE); PROCEDURE: MEMBRANE FILTER COLLECTION FOR SOL TUNGSTEN, ACID ASH FOR INSOL TUNGSTEN, FLAME AAS ANALYSIS. /PARTICULATE TUNGSTEN & COMPD/
For more Analytic Laboratory Methods (Complete) data for TUNGSTEN TRIOXIDE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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